molecular formula C20H25N5O2 B5122466 4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

Cat. No.: B5122466
M. Wt: 367.4 g/mol
InChI Key: XFEHCEUHWSJONV-UHFFFAOYSA-N
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Description

4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety linked to a methylpyrimidine ring, which is further connected to a morpholine group. Such a structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common approach includes the initial formation of the benzoylpiperazine intermediate, followed by its reaction with a methylpyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, catalysts, and purification techniques to maximize yield and minimize impurities. Industrial production would likely involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is unique due to the combination of its benzoylpiperazine, methylpyrimidine, and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-16-15-18(23-11-13-27-14-12-23)22-20(21-16)25-9-7-24(8-10-25)19(26)17-5-3-2-4-6-17/h2-6,15H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEHCEUHWSJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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